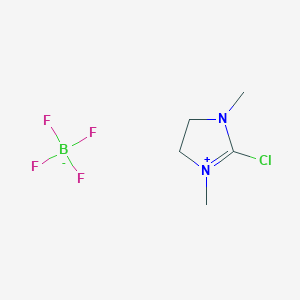

2-Chloro-1,3-dimethylimidazolidinium tetrafluoroborate

Description

BenchChem offers high-quality 2-Chloro-1,3-dimethylimidazolidinium tetrafluoroborate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Chloro-1,3-dimethylimidazolidinium tetrafluoroborate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-chloro-1,3-dimethyl-4,5-dihydroimidazol-1-ium;tetrafluoroborate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10ClN2.BF4/c1-7-3-4-8(2)5(7)6;2-1(3,4)5/h3-4H2,1-2H3;/q+1;-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPLXKEIRISBKRM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](F)(F)(F)F.CN1CC[N+](=C1Cl)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10BClF4N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.41 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

153433-26-2 | |

| Record name | 1H-Imidazolium, 2-chloro-4,5-dihydro-1,3-dimethyl-, tetrafluoroborate(1-) (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=153433-26-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Chloro-1,3-dimethylimidazolidinium tetrafluoroborate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The Architect of Bonds: A Technical Guide to the Mechanism of 2-Chloro-1,3-dimethylimidazolidinium tetrafluoroborate

For researchers, scientists, and professionals in the field of drug development and organic synthesis, the quest for efficient, selective, and high-yielding coupling methods is perpetual. Among the arsenal of modern synthetic tools, 2-Chloro-1,3-dimethylimidazolidinium tetrafluoroborate (commercially often abbreviated as CIB) has emerged as a formidable reagent for the formation of amide and ester bonds. This guide provides an in-depth exploration of the core mechanisms underpinning the action of this powerful condensing agent, moving beyond simple protocols to elucidate the causality behind its remarkable efficacy.

Introduction: Beyond a Simple Dehydrating Agent

2-Chloro-1,3-dimethylimidazolidinium tetrafluoroborate is a stable, crystalline salt that serves as a highly effective activating agent for carboxylic acids.[1] It is a derivative of the more commonly known 2-chloro-1,3-dimethylimidazolidinium chloride (DMC), offering similar reactivity with the potential for different solubility profiles and reduced hygroscopicity due to the non-coordinating tetrafluoroborate anion.[1][2] Unlike classical carbodiimide reagents such as dicyclohexylcarbodiimide (DCC), the byproducts generated from CIB are water-soluble, greatly simplifying product purification.

The primary utility of CIB lies in its capacity to facilitate condensation reactions, particularly the formation of amide and ester linkages, even between sterically hindered substrates.[1][2] A key advantage, especially pertinent in peptide synthesis and the creation of chiral molecules, is its ability to promote these couplings with minimal racemization.[1] This guide will dissect the electronic and structural features of CIB that contribute to its function as a superior coupling reagent.

The Core Mechanism: A Stepwise Dissection of Carboxylic Acid Activation

The efficacy of 2-Chloro-1,3-dimethylimidazolidinium tetrafluoroborate hinges on its ability to transform a carboxylic acid's hydroxyl group into an excellent leaving group, thereby activating the carbonyl carbon for nucleophilic attack. This process can be understood as a two-stage mechanism: activation followed by nucleophilic substitution.

Stage 1: Formation of the Activated Ester Intermediate

The reaction is initiated by the nucleophilic attack of the carboxylate oxygen of a carboxylic acid on the electrophilic carbon atom at the 2-position of the imidazolidinium ring. The presence of a base, typically a non-nucleophilic amine like triethylamine or diisopropylethylamine, is crucial to deprotonate the carboxylic acid, enhancing its nucleophilicity.

The key steps are as follows:

-

Deprotonation of the Carboxylic Acid: A base removes the acidic proton from the carboxylic acid to form a carboxylate anion.

-

Nucleophilic Attack: The carboxylate anion attacks the C2 carbon of the 2-chloro-1,3-dimethylimidazolidinium cation.

-

Intermediate Formation: This attack leads to the displacement of the chloride ion and the formation of a highly reactive O-acylisourea-like intermediate. This intermediate is, in essence, an activated ester. The positive charge on the imidazolidinium ring makes the attached carboxyl group exceptionally susceptible to nucleophilic attack.

The overall activation process is depicted in the following workflow:

Caption: Workflow for the activation of a carboxylic acid by CIB.

Stage 2: Nucleophilic Substitution and Product Formation

Once the activated intermediate is formed, it is primed for reaction with a nucleophile, such as an amine (for amide bond formation) or an alcohol (for ester bond formation).

-

For Amide Synthesis: An amine attacks the activated carbonyl carbon of the intermediate. This leads to the formation of a tetrahedral intermediate which then collapses, expelling the 1,3-dimethylimidazolidin-2-one (DMU) as a leaving group to yield the desired amide.

-

For Ester Synthesis: Similarly, an alcohol attacks the activated carbonyl carbon. The subsequent collapse of the tetrahedral intermediate liberates the ester product and the DMU byproduct.

The non-coordinating nature of the tetrafluoroborate anion is significant here; it does not interfere with the reaction pathway, allowing the core coupling mechanism to proceed efficiently.

The generalized mechanism for the nucleophilic attack is illustrated below:

Caption: General mechanism of nucleophilic attack on the activated intermediate.

Experimental Protocols: A Practical Framework

To translate the mechanistic understanding into practice, the following are representative, self-validating protocols for CIB-mediated amidation and esterification. The success of these reactions is readily confirmed by standard analytical techniques such as TLC, LC-MS, and NMR.

General Protocol for Amide Bond Formation

This protocol describes a general procedure for the coupling of a carboxylic acid with a primary or secondary amine.

Materials:

-

Carboxylic Acid (1.0 eq)

-

Amine (1.1 eq)

-

2-Chloro-1,3-dimethylimidazolidinium tetrafluoroborate (CIB) (1.2 eq)

-

Diisopropylethylamine (DIPEA) (2.5 eq)

-

Anhydrous Dichloromethane (DCM) or Acetonitrile (MeCN)

Procedure:

-

To a solution of the carboxylic acid (1.0 eq) in anhydrous DCM, add the amine (1.1 eq) and DIPEA (2.5 eq).

-

Cool the mixture to 0 °C in an ice bath.

-

Add CIB (1.2 eq) portion-wise to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, quench the reaction with water.

-

Extract the aqueous layer with DCM (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired amide.

General Protocol for Esterification

This protocol outlines a general method for the esterification of a carboxylic acid with an alcohol.

Materials:

-

Carboxylic Acid (1.0 eq)

-

Alcohol (1.2 eq)

-

2-Chloro-1,3-dimethylimidazolidinium tetrafluoroborate (CIB) (1.2 eq)

-

Triethylamine (TEA) (2.0 eq)

-

Anhydrous Dichloromethane (DCM)

Procedure:

-

Dissolve the carboxylic acid (1.0 eq) and the alcohol (1.2 eq) in anhydrous DCM.

-

Add TEA (2.0 eq) to the solution.

-

Cool the reaction mixture to 0 °C.

-

Add CIB (1.2 eq) in one portion.

-

Stir the reaction at room temperature for 4-24 hours, monitoring by TLC.

-

Once the reaction is complete, dilute with DCM and wash with saturated aqueous sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent in vacuo.

-

The crude ester can be purified by flash chromatography.

Data Presentation: Comparative Yields

The following table summarizes representative yields for the synthesis of a model amide and ester using the protocols described above.

| Reaction Type | Carboxylic Acid | Nucleophile | Product | Yield (%) |

| Amidation | Benzoic Acid | Benzylamine | N-Benzylbenzamide | >95% |

| Esterification | Phenylacetic Acid | Benzyl Alcohol | Benzyl phenylacetate | >92% |

Conclusion: An Authoritative Tool for Synthesis

2-Chloro-1,3-dimethylimidazolidinium tetrafluoroborate stands as a highly authoritative and reliable reagent in the synthetic chemist's toolkit. Its mechanism of action, proceeding through a highly reactive O-acylisourea-like intermediate, allows for efficient and clean conversion of carboxylic acids to their corresponding amides and esters. The water-solubility of its primary byproduct, 1,3-dimethylimidazolidin-2-one, provides a significant advantage in purification over traditional coupling reagents. By understanding the fundamental principles of its reactivity, researchers can confidently employ CIB to construct complex molecular architectures with precision and high fidelity.

References

-

2‐Chloroimidazolium Chloride as a Coupling Reagent for Amide Bond Formation. (Source: ResearchGate, URL: [Link])

Sources

Navigating Synthesis: A Technical Guide to the Solubility of 2-Chloro-1,3-dimethylimidazolidinium tetrafluoroborate

For Immediate Release

A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals on the Solubility Characteristics of a Key Condensation Reagent.

In the intricate landscape of organic synthesis, particularly in pharmaceutical and materials science, the success of a reaction often hinges on the fundamental properties of the reagents employed. Among these, solubility stands as a critical parameter, dictating reaction kinetics, purification strategies, and overall efficiency. This technical guide offers an in-depth exploration of the solubility profile of 2-Chloro-1,3-dimethylimidazolidinium tetrafluoroborate (CAS No. 153433-26-2), a versatile and powerful condensation reagent.

This document provides a synthesis of known solubility data, outlines a robust experimental protocol for determining solubility in novel solvent systems, and discusses the practical implications for synthetic workflows. As a Senior Application Scientist, the aim is to equip fellow researchers with the necessary knowledge to confidently and effectively utilize this valuable reagent.

Introduction to 2-Chloro-1,3-dimethylimidazolidinium tetrafluoroborate

2-Chloro-1,3-dimethylimidazolidinium tetrafluoroborate, often abbreviated as CIB, is an off-white to white crystalline powder with a molecular weight of 220.40 g/mol .[1] It has gained significant traction as a condensation reagent, particularly in peptide synthesis and the formation of esters, due to its high efficiency and ability to minimize racemization, even with sterically hindered amino acids.[1][2] The compound's thermal stability, with a melting point in the range of 175-177 °C, further enhances its utility in a variety of reaction conditions.[1]

However, the efficacy of this reagent is intrinsically linked to its behavior in solution. Proper dissolution ensures homogenous reaction mixtures, leading to predictable and reproducible outcomes. Conversely, poor solubility can result in sluggish or incomplete reactions, complicating downstream processing and potentially impacting yield and purity. This guide addresses this critical aspect of its application.

Known Solubility Data

Currently, detailed quantitative solubility data for 2-Chloro-1,3-dimethylimidazolidinium tetrafluoroborate across a wide spectrum of solvents is not extensively published. However, a key piece of information has been established:

| Solvent | Solubility | Reference |

| Acetonitrile | 0.1 g/mL (clear solution) | [2][3][4] |

This known solubility in acetonitrile, a polar aprotic solvent, provides a valuable starting point for its use in many synthetic applications, including peptide coupling and the preparation of other coupling reagents.[2]

It is also crucial to note that the compound is sensitive to moisture and light.[2] Therefore, storage in a cool, ventilated, and dry environment is recommended to maintain its integrity and performance.[1]

Experimental Protocol for Determining Solubility

Given the limited publicly available data, a systematic approach to determining the solubility of 2-Chloro-1,3-dimethylimidazolidinium tetrafluoroborate in other solvents is essential for researchers exploring new applications or optimizing existing protocols. The following is a detailed, step-by-step methodology for qualitative and semi-quantitative solubility assessment.

Materials and Equipment

-

2-Chloro-1,3-dimethylimidazolidinium tetrafluoroborate

-

A range of analytical grade solvents (e.g., Dichloromethane (DCM), N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), Water, Methanol, Ethanol, Tetrahydrofuran (THF), Toluene)

-

Small test tubes or vials (e.g., 1.5 mL or 4 mL)

-

Vortex mixer

-

Magnetic stirrer and stir bars (optional)

-

Analytical balance

-

Pipettes

Qualitative Solubility Determination Workflow

The following diagram illustrates a systematic workflow for assessing the qualitative solubility of the reagent.

Caption: Generalized Reaction Workflow.

Causality in Experimental Choices

-

Why start with a solubility test? Initiating a reaction with an insoluble reagent leads to a heterogeneous mixture, drastically reducing the effective concentration of the coupling agent and slowing down the reaction rate. This can lead to the formation of byproducts or the recovery of unreacted starting materials.

-

Self-Validating Protocols : By confirming the solubility of 2-Chloro-1,3-dimethylimidazolidinium tetrafluoroborate in the chosen solvent system at the intended reaction concentration, the protocol becomes self-validating. A clear solution at the start of the reaction is a strong indicator that the reagent is available to participate in the desired chemical transformation.

Conclusion

While a comprehensive public database of solubility for 2-Chloro-1,3-dimethylimidazolidinium tetrafluoroborate in a wide array of solvents is yet to be established, its known solubility in acetonitrile provides a solid starting point for its application. For researchers venturing into novel solvent systems, the detailed experimental protocol provided in this guide offers a reliable method for determining its solubility, thereby mitigating risks and enhancing the probability of successful synthetic outcomes. A thorough understanding of a reagent's physical properties, particularly solubility, is a cornerstone of robust and reproducible chemical synthesis.

References

- Exploring 2-Chloro-1,3-Dimethylimidazolidinium Tetrafluoroborate: A Key Condens

- Solubility test for Organic Compounds. (Source: Google Search)

- Lab 14: Qualitative Organic Analysis - CSUB. (Source: Google Search)

- Procedure For Determining Solubility of Organic Compounds | PDF - Scribd. (Source: Google Search)

- Solubility test/ Organic lab - YouTube. (Source: Google Search)

-

2.9: Qualitative Analysis of Organic Compounds - Chemistry LibreTexts. (Source: Chemistry LibreTexts, URL: [Link])

-

2-Chloro-1,3-dimethylimidazolidinium tetrafluoroborate manufacturers and suppliers in india. (Source: LookChem, URL: [Link])

-

2-Chloro-1,3-dimethylimidazolinium Chloride. 1. A Powerful Dehydrating Equivalent to DCC. (Source: ACS Publications, URL: [Link])

-

CAS No : 153433-26-2 | Product Name : 2-Chloro-1,3-dimethylimidazolidinium Tetrafluoroborate | Pharmaffiliates. (Source: Pharmaffiliates, URL: [Link])

-

Dimethyl Sulfoxide (DMSO) Solubility Data - ResearchGate. (Source: ResearchGate, URL: [Link])

Sources

- 1. innospk.com [innospk.com]

- 2. 2-Chloro-1,3-dimethylimidazolium tetrafluoroborate, 98+%, Thermo Scientific Chemicals 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 3. 2-Chloro-1,3-dimethylimidazolidinium tetrafluoroborate CAS#: 153433-26-2 [chemicalbook.com]

- 4. chemicalbook.com [chemicalbook.com]

safety and handling of 2-Chloro-1,3-dimethylimidazolidinium tetrafluoroborate

An In-Depth Technical Guide to the Safe Handling of 2-Chloro-1,3-dimethylimidazolidinium tetrafluoroborate

Introduction: The Role and Risks of a Modern Condensation Reagent

2-Chloro-1,3-dimethylimidazolidinium tetrafluoroborate, often abbreviated as CIB or DMC-BF4, has emerged as a highly efficient and versatile condensation and coupling reagent in modern organic synthesis.[1] Its primary utility lies in facilitating the formation of amide and ester bonds, particularly in challenging cases such as the coupling of sterically hindered amino acids with minimal racemization.[1][2] Unlike classical carbodiimide reagents like Dicyclohexylcarbodiimide (DCC), its corresponding byproduct, 1,3-dimethyl-2-imidazolidinone, is water-soluble, simplifying product purification.[3]

However, the reactivity that makes this reagent so valuable also necessitates a thorough understanding of its associated hazards and the implementation of rigorous safety protocols. This guide is intended for researchers, chemists, and drug development professionals, providing a comprehensive framework for the safe handling, storage, and disposal of 2-Chloro-1,3-dimethylimidazolidinium tetrafluoroborate, grounded in established safety data and field-proven practices.

Core Chemical and Physical Properties

A foundational understanding of the reagent's properties is critical for safe handling. It is a white to off-white crystalline solid that is sensitive to its environment.[1] Key physical and chemical data are summarized below.

| Property | Value | Source(s) |

| CAS Number | 153433-26-2 | [1][4] |

| Molecular Formula | C₅H₁₀BClF₄N₂ | [4][5] |

| Molecular Weight | 220.40 g/mol | [1][6] |

| Appearance | Off-white to white crystalline powder/solid | [1] |

| Melting Point | 175-177 °C (some sources report 187-191 °C) | [1][7] |

| Solubility | Soluble in acetonitrile (0.1 g/mL) | [2][6] |

| Sensitivities | Moisture, light, and heat sensitive | [2] |

The reagent's sensitivity to moisture (hygroscopic nature) is a crucial handling consideration, as exposure to water can lead to decomposition and loss of reactivity.

Hazard Identification and Toxicological Profile

According to the Globally Harmonized System (GHS), 2-Chloro-1,3-dimethylimidazolidinium tetrafluoroborate is classified with several hazards that demand stringent precautions.

| GHS Classification | Hazard Statement | Source(s) |

| Acute Toxicity, Oral (Category 4) | H302: Harmful if swallowed | |

| Skin Corrosion/Irritation (Category 2) | H315: Causes skin irritation | [4] |

| Serious Eye Damage/Eye Irritation (Category 2) | H319: Causes serious eye irritation | [4] |

| STOT - Single Exposure (Category 3) | H335: May cause respiratory irritation | [4] |

The primary routes of occupational exposure are inhalation of the dust, direct contact with skin and eyes, and accidental ingestion. Symptoms of exposure target the respiratory system, skin, and eyes.[4] While comprehensive toxicological data on mutagenicity, carcinogenicity, and reproductive toxicity are largely unavailable, the identified hazards warrant treating the compound with significant respect.[4]

Core Safety and Handling Protocols

A multi-layered approach to safety, prioritizing engineering controls and supplementing with appropriate Personal Protective Equipment (PPE), is essential.

Engineering Controls: The First Line of Defense

The primary objective is to minimize the generation and inhalation of dust.

-

Ventilation: All handling of the solid reagent must be performed inside a certified chemical fume hood with sufficient airflow.[8]

-

Safety Stations: A safety shower and eyewash station must be readily accessible in the immediate vicinity of the work area.[8]

Personal Protective Equipment (PPE)

PPE is mandatory and should be selected based on the specific hazards of the reagent.

-

Hand Protection: Wear impervious chemical-resistant gloves (e.g., nitrile).[8]

-

Eye Protection: Use chemical safety goggles with side-shields that conform to government standards such as EN166 (EU) or NIOSH (US).[8][9]

-

Body Protection: A standard laboratory coat is required. For larger quantities, impervious clothing may be necessary.[8]

-

Respiratory Protection: When handling quantities where dust generation is unavoidable, a suitable respirator (e.g., an N95-rated dust mask) is required.[10]

Step-by-Step Protocol for Weighing and Dispensing

-

Preparation: Don all required PPE before entering the designated work area. Ensure the fume hood sash is at the appropriate height.

-

Staging: Place a tared weigh boat or container on an analytical balance inside the fume hood.

-

Dispensing: Carefully open the reagent container. Use a clean spatula to transfer the desired amount of the solid to the weigh boat. Perform this action slowly and close to the surface of the balance to minimize the creation of airborne dust.

-

Sealing: Immediately and tightly reseal the main reagent container.

-

Cleaning: Carefully wipe the spatula and any surfaces with a damp cloth or towel to collect any residual dust, preventing it from becoming airborne. Dispose of cleaning materials as hazardous waste.

-

Transport: If the weighed reagent needs to be moved, place it in a sealed secondary container for transport within the lab.

Storage and Incompatibility

Proper storage is crucial to maintain the reagent's integrity and prevent hazardous situations.

-

Storage Conditions: The reagent should be stored in a cool, dry, well-ventilated area, away from direct light.[1][8] Many suppliers recommend refrigeration (2-8°C) and storage under an inert gas atmosphere (e.g., Nitrogen or Argon) to protect against moisture.[5][6] The container must be kept tightly closed.[8]

-

Incompatible Materials: Avoid contact with strong oxidizing agents, water, and excessive heat.[2][11] Contact with water can lead to decomposition, potentially forming corrosive byproducts.[11]

Emergency Procedures and First Aid

In the event of exposure or a spill, immediate and correct action is critical.

-

Inhalation: Remove the individual to fresh air immediately. If breathing is difficult, provide respiratory support. Seek immediate medical attention.[4][8]

-

Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If skin irritation occurs or persists, seek medical attention.[4][8]

-

Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention.[4][12]

-

Ingestion: Do NOT induce vomiting. Wash out the mouth with water and seek immediate medical attention.[8]

-

Accidental Release/Spill: Evacuate the area. Wearing full PPE, carefully sweep up the solid material, avoiding dust generation. Place it in a sealed container for disposal. Clean the spill area thoroughly.[8][10]

-

Fire Fighting: Use a water spray, dry chemical, foam, or carbon dioxide extinguisher. Wear self-contained breathing apparatus to prevent inhalation of hazardous decomposition products.[8]

Waste Disposal

All waste, including unused reagent and contaminated materials (e.g., gloves, weigh boats, paper towels), must be treated as hazardous chemical waste.

-

Containment: Collect waste in a clearly labeled, sealed container.

-

Disposal: Dispose of the waste through a licensed professional waste disposal service, in strict accordance with all local, state, and federal regulations.[10] Do not mix with other waste streams unless explicitly permitted.[10]

Application Highlight: Protocol for Peptide Coupling

The following is a generalized protocol illustrating the use of DMC-BF4 in a standard peptide coupling reaction, integrating the safety and handling procedures described above. The mechanism involves the activation of the carboxylic acid by the reagent, followed by nucleophilic attack from the amine.

Step-by-Step Experimental Protocol

-

Reagent Preparation: In a chemical fume hood, weigh the N-protected amino acid (1.0 eq), the C-protected amino acid or peptide (1.0 eq), and 2-Chloro-1,3-dimethylimidazolidinium tetrafluoroborate (1.1 eq) into separate containers following the handling protocol in section 3.3.

-

Reaction Setup: To a clean, dry flask under an inert atmosphere (e.g., nitrogen), add the N-protected amino acid and the C-protected amino acid.

-

Solvation: Add a suitable dry solvent, such as acetonitrile. Stir until all solids are dissolved.

-

Basification: Add a non-nucleophilic base, such as diisopropylethylamine (DIPEA) (2.0-3.0 eq), to the solution.

-

Coupling Reagent Addition: Slowly add the pre-weighed 2-Chloro-1,3-dimethylimidazolidinium tetrafluoroborate to the reaction mixture in portions. A slight exotherm may be observed.

-

Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress by an appropriate method, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Workup: Once the reaction is complete, quench the mixture and perform an aqueous workup to remove the water-soluble 1,3-dimethyl-2-imidazolidinone byproduct and excess base.

-

Purification: Purify the crude product using a suitable method, typically flash column chromatography, to yield the desired dipeptide.

Conclusion

2-Chloro-1,3-dimethylimidazolidinium tetrafluoroborate is a powerful synthetic tool whose effectiveness is matched by its potential hazards. By integrating a deep understanding of its chemical properties with a disciplined application of engineering controls, personal protective equipment, and meticulous handling procedures, researchers can safely harness its capabilities. Adherence to the protocols outlined in this guide will ensure not only the personal safety of laboratory personnel but also the integrity and success of the synthetic work undertaken.

References

- Vertex AI Search. (n.d.). Exploring 2-Chloro-1,3-Dimethylimidazolidinium Tetrafluoroborate: A Key Condensation Reagent.

- Fisher Scientific. (2024, February 10). SAFETY DATA SHEET - 2-Chloro-1,3-dimethylimidazolium tetrafluoroborate.

- TCI America. (n.d.). 2-Chloro-1,3-dimethylimidazolinium Tetrafluoroborate | 153433-26-2.

- Fisher Scientific. (n.d.). 2-Chloro-1,3-dimethylimidazolium tetrafluoroborate, 98+%, Thermo Scientific Chemicals.

- TCI Chemicals (India) Pvt. Ltd. (n.d.). 2-Chloro-1,3-dimethylimidazolinium Tetrafluoroborate 153433-26-2.

- ChemicalBook. (2024, July 4). 2-Chloro-1,3-dimethylimidazolidinium tetrafluoroborate | 153433-26-2.

- TCI EUROPE N.V. (n.d.). 2-Chloro-1,3-dimethylimidazolinium Tetrafluoroborate 153433-26-2.

- TCI Deutschland GmbH. (n.d.). 2-Chloro-1,3-dimethylimidazolinium Tetrafluoroborate 153433-26-2.

- MedchemExpress.com. (2024, July 18). Safety Data Sheet.

- ChemScene. (n.d.). 153433-26-2 | 2-Chloro-1,3-dimethylimidazolidin-1-ium tetrafluoroborate.

- Isobe, T., & Ishikawa, T. (1999). 2-Chloro-1,3-dimethylimidazolinium Chloride. 2. Its Application to the Construction of Heterocycles through Dehydration Reaction. The Journal of Organic Chemistry, 64(19), 6989–6992.

- Merck Millipore. (2025, September 10). SAFETY DATA SHEET.

- FCAD Group. (n.d.). Safety Data Sheet.

- Iolitec. (2025, May 12). Safety Data Sheet - 1-Ethyl-2,3-dimethyl-imidazolium tetrafluoroborate.

- Sigma-Aldrich. (n.d.). 2-Chloro-1,3-dimethylimidazolidinium tetrafluoroborate ≥95.0% (AT).

- Sigma-Aldrich. (n.d.). 2-Chloro-1,3-dimethylimidazolinium chloride 37091-73-9.

- Isobe, T., & Ishikawa, T. (1999). 2-Chloro-1,3-dimethylimidazolinium Chloride. 1. A Powerful Dehydrating Equivalent to DCC. The Journal of Organic Chemistry, 64(19), 6984–6988.

- Iolitec. (2022, September 15). Safety Data Sheet - 1-Ethyl-3-methylimidazolium tetrafluoroborate.

Sources

- 1. innospk.com [innospk.com]

- 2. 2-Chloro-1,3-dimethylimidazolium tetrafluoroborate, 98+%, Thermo Scientific Chemicals 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 3. polymer.chem.cmu.edu [polymer.chem.cmu.edu]

- 4. fishersci.fi [fishersci.fi]

- 5. chemscene.com [chemscene.com]

- 6. 2-Chloro-1,3-dimethylimidazolidinium tetrafluoroborate = 95.0 AT 153433-26-2 [sigmaaldrich.com]

- 7. 2-Chloro-1,3-dimethylimidazolidinium tetrafluoroborate | 153433-26-2 [chemicalbook.com]

- 8. file.medchemexpress.com [file.medchemexpress.com]

- 9. iolitec.de [iolitec.de]

- 10. merckmillipore.com [merckmillipore.com]

- 11. iolitec.de [iolitec.de]

- 12. fcad.com [fcad.com]

2-Chloro-1,3-dimethylimidazolidinium tetrafluoroborate stability and storage

An In-depth Technical Guide to the Stability and Storage of 2-Chloro-1,3-dimethylimidazolidinium tetrafluoroborate

Authored by: Gemini, Senior Application Scientist

Introduction

2-Chloro-1,3-dimethylimidazolidinium tetrafluoroborate, commonly referred to as CIB, is a versatile and efficient condensation reagent in modern organic synthesis.[1] Its primary utility lies in facilitating the formation of amide and ester bonds, particularly in challenging contexts such as peptide synthesis with sterically hindered amino acids and the esterification of C-terminal amino acids to resins with minimal racemization.[1][2][3] The efficacy of CIB is intrinsically linked to its chemical integrity. As a high-purity crystalline solid, its stability is paramount for achieving reproducible and reliable results in drug development and complex molecule synthesis.[1]

This guide provides a comprehensive technical overview of the stability profile of 2-Chloro-1,3-dimethylimidazolidinium tetrafluoroborate. We will delve into its chemical and physical properties, explore potential degradation pathways, and establish field-proven protocols for its optimal storage and handling. The information herein is curated for researchers, scientists, and drug development professionals who rely on the consistent performance of this critical reagent.

Core Physicochemical Properties

Understanding the fundamental properties of CIB is the first step toward ensuring its proper handling and storage. The compound is typically a white to off-white or light yellow crystalline powder, a visual indicator of its purity.[1][4]

| Property | Value | Source(s) |

| CAS Number | 153433-26-2 | [1][4] |

| Molecular Formula | C₅H₁₀BClF₄N₂ | [1][5][6] |

| Molecular Weight | 220.40 - 220.41 g/mol | [1][5][6] |

| Appearance | White to light yellow powder/crystal | [1][4] |

| Melting Point | 175-177 °C[1][3][7], 187-191 °C[4][8] | Various |

| Solubility | Soluble in acetonitrile (0.1 g/mL, clear) | [2][7][9] |

Note on Melting Point: Different suppliers report slightly different melting point ranges, which may be attributable to variations in purity or analytical method.

Chemical Stability and Degradation Pathways

The reactivity that makes CIB an excellent condensation agent also renders it susceptible to degradation if not stored and handled correctly. Its stability is primarily influenced by moisture, temperature, and light.

Moisture Sensitivity and Hydrolysis

The most significant factor affecting the stability of CIB is its hygroscopic nature and sensitivity to moisture.[2][4] The core of its function involves acting as a powerful dehydrating agent; therefore, it will readily react with ambient or introduced water.

The degradation proceeds via hydrolysis. The electrophilic carbon atom in the imidazolinium ring is highly susceptible to nucleophilic attack by water. This reaction is irreversible and leads to the formation of 1,3-dimethyl-2-imidazolidinone (DMI), a stable urea derivative, thereby consuming the active reagent. This loss of the reactive chloro-amidinium moiety results in a complete loss of its condensation efficacy.

Caption: Proposed hydrolysis pathway of CIB upon exposure to moisture.

Thermal Stability

CIB exhibits good thermal stability, as indicated by its relatively high melting point (above 175°C).[1] This allows for its use in reactions requiring moderate heat without significant decomposition.[1] However, it is designated as "heat sensitive" and should be protected from high temperatures and sources of ignition during storage.[4] Prolonged exposure to heat can accelerate degradation, especially in the presence of other reactive species.

Incompatibilities

To prevent hazardous reactions and maintain purity, CIB should be stored away from certain materials. It is incompatible with strong oxidizing agents and heat.[2] Due to its reactivity, it should also be kept separate from the compounds it is intended to react with (e.g., alcohols, amines) until the reaction is initiated.

Recommended Storage and Handling Protocols

Adherence to strict storage and handling protocols is a self-validating system to ensure the reagent's integrity from procurement to application.

Optimal Storage Conditions

The consensus from suppliers and safety data sheets points to a multi-faceted approach to storage that mitigates exposure to moisture, air, and heat.

| Parameter | Recommendation | Rationale | Source(s) |

| Temperature | Refrigerated (0-10°C or 2-8°C), some sources advise frozen (-20°C) for long-term storage. | Slows down potential degradation pathways. | [4][7][9] |

| Atmosphere | Store under an inert gas (e.g., Argon, Nitrogen). | Prevents contact with atmospheric moisture and oxygen. | [4] |

| Container | Tightly closed, original container. | Prevents ingress of moisture and contaminants. | |

| Location | Cool, dry, well-ventilated area away from incompatible materials. | Ensures a stable environment and prevents accidental reactions. | [1] |

Step-by-Step Handling Protocol

To preserve the reagent’s high reactivity, it must be handled with techniques that prevent atmospheric exposure.

Caption: Workflow for handling moisture-sensitive CIB reagent.

Methodology:

-

Temperature Equilibration: Before opening, allow the sealed container to warm to ambient laboratory temperature. This is a critical step to prevent condensation of atmospheric moisture onto the cold solid.

-

Inert Atmosphere Operation: Transfer the required amount of CIB from its container in a controlled inert atmosphere, such as a nitrogen or argon-filled glovebox. If a glovebox is unavailable, work quickly under a positive pressure stream of inert gas directed into the container opening.

-

Use of Dry Equipment: Ensure all spatulas, weigh boats, and glassware that will contact the reagent are scrupulously dried, for instance, by oven-drying and cooling in a desiccator.

-

Secure Resealing: After dispensing, securely reseal the container lid. For optimal preservation, consider flushing the container headspace with an inert gas before tightening the cap.

-

Prompt Return to Storage: Immediately return the sealed container to the recommended cold storage conditions.

Safety and Hazard Profile

As a reactive chemical, CIB presents several hazards that necessitate the use of appropriate personal protective equipment (PPE) and safe handling practices.

| Hazard Class | GHS Statement | Precautionary Measures (Summary) | Source(s) |

| Skin Irritation | H315: Causes skin irritation | Wear protective gloves (e.g., nitrile). Wash skin thoroughly after handling. | [2][4][5] |

| Eye Irritation | H319: Causes serious eye irritation | Wear safety glasses with side shields or goggles. | [2][4][5] |

| Respiratory Irritation | H335: May cause respiratory irritation | Avoid breathing dust. Handle in a well-ventilated area or chemical fume hood. | [2][5] |

| Acute Oral Toxicity | H302: Harmful if swallowed | Do not eat, drink, or smoke when using this product. Rinse mouth if swallowed and seek medical advice. | [4][8] |

Mandatory PPE:

-

Impervious gloves

-

Safety goggles or face shield

-

Lab coat

-

Work in a chemical fume hood to avoid inhalation of dust.

Conclusion

2-Chloro-1,3-dimethylimidazolidinium tetrafluoroborate is a highly effective condensation reagent, but its performance is directly dependent on its chemical integrity. Its primary vulnerabilities are its hygroscopic nature and sensitivity to moisture, which can lead to irreversible hydrolytic degradation. By implementing the rigorous storage and handling protocols outlined in this guide—specifically, maintaining the reagent under cold, dry, and inert conditions—researchers can ensure its stability and achieve consistent, reliable results in their synthetic applications. Adherence to these measures is not merely a recommendation but a requirement for leveraging the full potential of this powerful synthetic tool.

References

- Exploring 2-Chloro-1,3-Dimethylimidazolidinium Tetrafluoroborate: A Key Condensation Reagent. (n.d.). Google Cloud.

- SAFETY DATA SHEET - 2-Chloro-1,3-dimethylimidazolium tetrafluoroborate. (2024, February 10). Fisher Scientific.

- 2-Chloro-1,3-dimethylimidazolinium Tetrafluoroborate 153433-26-2. (n.d.). TCI Chemicals.

- 2-Chloro-1,3-dimethylimidazolidinium tetrafluoroborate CAS#: 153433-26-2. (n.d.). ChemicalBook.

- 2-Chloro-1,3-dimethylimidazolium tetrafluoroborate, 98+%, Thermo Scientific Chemicals. (n.d.). Fisher Scientific.

- 2-Chloro-1,3-dimethylimidazolidinium tetrafluoroborate | 153433-26-2. (2025, July 4). ChemicalBook.

- 2-Chloro-1,3-dimethylimidazolinium Tetrafluoroborate | 153433-26-2. (n.d.). TCI AMERICA.

- SAFETY DATA SHEET - 2-Azido-1,3-dimethylimidazolinium hexafluorophosphate. (2024, September 7). Sigma-Aldrich.

- 2-Chloro-1,3-dimethylimidazolinium Tetrafluoroborate 153433-26-2. (n.d.). TCI EUROPE N.V..

- 2-Chloro-1,3-dimethylimidazolidin-1-ium tetrafluoroborate | 153433-26-2. (n.d.). ChemScene.

- 2-Chloro-1,3-dimethylimidazolidinium tetrafluoroborate ≥95.0% (AT). (n.d.). Sigma-Aldrich.

Sources

- 1. innospk.com [innospk.com]

- 2. 2-Chloro-1,3-dimethylimidazolium tetrafluoroborate, 98+%, Thermo Scientific Chemicals 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 3. 2-Chloro-1,3-dimethylimidazolidinium tetrafluoroborate | 153433-26-2 [chemicalbook.com]

- 4. 2-Chloro-1,3-dimethylimidazolinium Tetrafluoroborate | 153433-26-2 | TCI Deutschland GmbH [tcichemicals.com]

- 5. fishersci.fi [fishersci.fi]

- 6. chemscene.com [chemscene.com]

- 7. 2-Chloro-1,3-dimethylimidazolidinium tetrafluoroborate CAS#: 153433-26-2 [m.chemicalbook.com]

- 8. 2-Chloro-1,3-dimethylimidazolinium Tetrafluoroborate | 153433-26-2 | TCI EUROPE N.V. [tcichemicals.com]

- 9. sigmaaldrich.com [sigmaaldrich.com]

The Genesis of a Modern Coupling Reagent: An In-depth Technical Guide to Imidazolidinium-Based Amide Bond Formation

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of peptide synthesis and drug development, the quest for efficient, reliable, and safe methods for amide bond formation is a perpetual endeavor. This guide delves into the discovery and history of a significant class of reagents that emerged from this pursuit: imidazolidinium-based coupling reagents. We will explore their development as a solution to the limitations of their predecessors, their mechanism of action, and their practical application in the laboratory, providing a comprehensive resource for the modern synthetic chemist.

The Precursors: A Landscape of Coupling Reagents and Their Challenges

The synthesis of peptides, the building blocks of proteins, relies on the formation of the amide bond, a thermodynamically unfavorable reaction that requires the activation of a carboxylic acid. Early methods, pioneered in the 20th century, laid the groundwork for chemical peptide synthesis.[1] The introduction of dicyclohexylcarbodiimide (DCC) in 1955 was a landmark, offering a practical means for peptide coupling.[2] However, DCC and its analogues were not without their drawbacks, including the formation of insoluble urea byproducts that complicated purification and the potential for significant racemization of the chiral amino acid centers.[3]

The subsequent decades saw the development of phosphonium and uronium/aminium salt-based reagents, such as BOP, PyBOP, HBTU, and HATU.[2][4] These reagents offered higher coupling efficiencies and reduced side reactions.[4] However, a significant concern with reagents like BOP was the formation of the carcinogenic byproduct hexamethylphosphoramide (HMPA).[5][6] This critical issue spurred the search for safer and equally effective alternatives, setting the stage for the emergence of imidazolidinium-based coupling reagents.

The Dawn of a New Era: Yoshiaki Kiso and the Imidazolidinium Core

In the early 1990s, the research group of Professor Yoshiaki Kiso at Kyoto Pharmaceutical University introduced a novel class of coupling reagents built upon the imidazolidinium scaffold.[5][6] A key innovation from this work was the development of 2-chloro-1,3-dimethylimidazolidinium hexafluorophosphate, commonly known as CIP .[5][6] This reagent was designed to address the toxicity concerns associated with existing coupling agents by avoiding the formation of HMPA.[5]

The precursor to CIP, 2-chloro-1,3-dimethylimidazolinium chloride (DMC), can be synthesized from 1,3-dimethyl-2-imidazolidinone (DMI), a derivative of urea.[7] The hexafluorophosphate salt (CIP) is then prepared by treating an aqueous solution of DMC with ammonium hexafluorophosphate, resulting in a non-hygroscopic and stable crystalline solid.[6]

Mechanism of Action: Activating the Carboxyl Group

The efficacy of imidazolidinium-based coupling reagents lies in their ability to efficiently activate the carboxyl group of an N-protected amino acid, making it susceptible to nucleophilic attack by the amino group of another amino acid or peptide.

The proposed mechanism for CIP-mediated coupling involves the following key steps:

-

Activation: The carboxylate of the N-protected amino acid attacks the electrophilic C2 carbon of the imidazolidinium ring of CIP. This results in the displacement of the chloride ion and the formation of a highly reactive acyloxy-amidinium intermediate.

-

Nucleophilic Attack: The amino group of the incoming amino acid or peptide then attacks the carbonyl carbon of the activated ester.

-

Peptide Bond Formation: The tetrahedral intermediate collapses, forming the new peptide bond and releasing 1,3-dimethyl-2-imidazolidinone as a water-soluble and easily removable byproduct.

// Nodes Carboxylic_Acid [label="N-Protected\nAmino Acid (R-COOH)", fillcolor="#F1F3F4"]; CIP [label="CIP Reagent\n(Imidazolidinium Salt)", fillcolor="#F1F3F4"]; Activated_Ester [label="Acyloxy-amidinium\nIntermediate", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Amine [label="Amino Acid/Peptide\n(H₂N-R')", fillcolor="#F1F3F4"]; Peptide [label="Dipeptide\n(R-CO-NH-R')", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Byproduct [label="1,3-Dimethyl-2-\nimidazolidinone", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges Carboxylic_Acid -> Activated_Ester [label="Activation"]; CIP -> Activated_Ester; Activated_Ester -> Peptide [label="Nucleophilic Attack"]; Amine -> Peptide; Peptide -> Byproduct [style=dashed, arrowhead=none]; }

The Synergistic Role of Additives: Enhancing Efficiency and Suppressing Racemization

A significant advancement in the application of CIP was the discovery of its enhanced performance in the presence of additives, particularly 1-hydroxy-7-azabenzotriazole (HOAt).[5] The combination of CIP and HOAt proved to be exceptionally efficient, especially for the coupling of sterically hindered α,α-dialkylated amino acids.[5]

The role of HOAt is twofold:

-

Rate Enhancement: HOAt reacts with the initially formed acyloxy-amidinium intermediate to generate a more reactive OAt-active ester. This accelerates the rate of the subsequent aminolysis step.

-

Racemization Suppression: The nitrogen atom in the pyridine ring of HOAt is believed to play a crucial role in preventing racemization. It is thought to stabilize the activated intermediate and hinder the formation of the oxazolone intermediate, which is a primary pathway for the loss of stereochemical integrity.[8]

Data Presentation: A Comparative Look at Coupling Reagent Performance

While direct head-to-head comparative studies detailing the quantitative performance of CIP against other common coupling reagents under identical conditions are limited in the literature, the available data and qualitative assessments highlight its utility, particularly in challenging syntheses. The following table provides a summary of the general performance characteristics of CIP in comparison to the widely used phosphonium (PyBOP) and uronium (HBTU) reagents.

| Feature | CIP (Imidazolidinium) | PyBOP (Phosphonium) | HBTU (Uronium/Aminium) |

| Primary Advantage | Avoids toxic HMPA byproduct; effective for sterically hindered couplings.[5] | High coupling efficiency; no risk of N-terminal guanidinylation.[3] | High coupling efficiency and rapid reaction times.[6][9] |

| Byproducts | Water-soluble 1,3-dimethyl-2-imidazolidinone.[5] | Generally less toxic byproducts than BOP.[3] | Water-soluble byproducts, facilitating purification.[3] |

| Racemization | Low, especially when used with additives like HOAt.[5] | Generally low levels of racemization.[3] | Low levels of racemization, though can be higher than HATU in some cases.[6] |

| Guanidinylation Risk | None | None | Can lead to N-terminal capping, especially in slow couplings.[3] |

| Cost-Effectiveness | Can be a cost-effective option. | Generally more expensive than carbodiimides. | Generally more expensive than carbodiimides. |

Experimental Protocols

The following sections provide detailed, step-by-step methodologies for the synthesis of the CIP reagent and its application in solid-phase peptide synthesis.

Synthesis of 2-Chloro-1,3-dimethylimidazolidinium hexafluorophosphate (CIP)

This protocol is adapted from a procedure published in Organic Syntheses.

Materials:

-

2-Chloro-1,3-dimethylimidazolinium chloride (DMC)

-

Potassium hexafluorophosphate (KPF₆)

-

Acetonitrile (anhydrous)

-

Diethyl ether

Procedure:

-

To a dry round-bottomed flask under an inert atmosphere, add 2-chloro-1,3-dimethylimidazolinium chloride (1.0 equiv) and potassium hexafluorophosphate (1.0 equiv).

-

Add anhydrous acetonitrile and stir the mixture at room temperature for 10 minutes.

-

Filter the mixture through a pad of Celite to remove the precipitated potassium chloride.

-

Wash the filter cake with anhydrous acetonitrile.

-

Concentrate the filtrate under reduced pressure.

-

Dissolve the residue in a minimal amount of acetonitrile and precipitate the product by adding diethyl ether with stirring.

-

Collect the white precipitate by vacuum filtration, wash with diethyl ether, and dry under vacuum to yield 2-chloro-1,3-dimethylimidazolidinium hexafluorophosphate (CIP).

Solid-Phase Peptide Synthesis (SPPS) using CIP/HOAt

The following is a general protocol for a manual Fmoc-based solid-phase peptide synthesis coupling cycle using CIP and HOAt. The equivalents of reagents are based on the initial loading of the resin.

Materials:

-

Fmoc-protected amino acid (3 equiv)

-

2-Chloro-1,3-dimethylimidazolidinium hexafluorophosphate (CIP) (3 equiv)

-

1-Hydroxy-7-azabenzotriazole (HOAt) (3 equiv)

-

N,N-Diisopropylethylamine (DIPEA) (6 equiv)

-

N,N-Dimethylformamide (DMF) (peptide synthesis grade)

-

Piperidine (20% in DMF)

-

Dichloromethane (DCM)

-

Resin-bound peptide with a free N-terminal amine

Workflow Diagram:

// Nodes Start [label="Resin-Bound Peptide\n(Free Amine)", fillcolor="#4285F4"]; Deprotection [label="Fmoc Deprotection\n(20% Piperidine/DMF)", fillcolor="#EA4335"]; Wash1 [label="Wash\n(DMF, DCM)", fillcolor="#FBBC05", fontcolor="#202124"]; Coupling [label="Coupling:\nFmoc-AA-OH\nCIP/HOAt\nDIPEA in DMF", fillcolor="#34A853"]; Wash2 [label="Wash\n(DMF, DCM)", fillcolor="#FBBC05", fontcolor="#202124"]; Next_Cycle [label="Repeat for next\namino acid", shape=ellipse, fillcolor="#5F6368"];

// Edges Start -> Deprotection; Deprotection -> Wash1; Wash1 -> Coupling; Coupling -> Wash2; Wash2 -> Next_Cycle; }

Step-by-Step Protocol:

-

Resin Swelling: Swell the resin in DMF for 30-60 minutes in a reaction vessel.

-

Fmoc Deprotection: Drain the DMF and add a 20% solution of piperidine in DMF to the resin. Agitate for 5-10 minutes. Drain and repeat the piperidine treatment for another 10-15 minutes.

-

Washing: Drain the piperidine solution and wash the resin thoroughly with DMF (3-5 times) followed by DCM (3-5 times) and then DMF (3-5 times) to remove all traces of piperidine.

-

Coupling: a. In a separate vial, dissolve the Fmoc-protected amino acid (3 equiv), CIP (3 equiv), and HOAt (3 equiv) in DMF. b. Add DIPEA (6 equiv) to the solution and vortex briefly. c. Immediately add the activated amino acid solution to the resin. d. Agitate the reaction vessel at room temperature for 1-2 hours. The reaction progress can be monitored using a Kaiser test.

-

Washing: Once the coupling is complete (negative Kaiser test), drain the coupling solution and wash the resin thoroughly with DMF (3-5 times) and DCM (3-5 times).

-

The resin is now ready for the next deprotection and coupling cycle.

Conclusion and Future Outlook

The development of imidazolidinium-based coupling reagents, spearheaded by the work of Yoshiaki Kiso, represents a significant step forward in the field of peptide synthesis. By providing an efficient and safer alternative to earlier reagents, CIP and its analogues have carved out a valuable niche, particularly for the synthesis of complex and sterically demanding peptides. The synergistic effect observed with additives like HOAt further underscores the versatility and power of this class of reagents. As the demand for synthetic peptides in research and medicine continues to grow, the principles of safety and efficiency that drove the discovery of imidazolidinium-based reagents will undoubtedly continue to inspire the development of the next generation of coupling agents.

References

-

Akaji, K., Kuriyama, N., Kimura, T., Fujiwara, Y., & Kiso, Y. (1992). Anchoring of Fmoc amino acid to 4-alkoxybenzyl alcohol resin using a new esterification reagent. Tetrahedron Letters, 33(22), 3177-3180. [Link]

-

Isobe, T., & Ishikawa, T. (1999). 2-Chloro-1,3-dimethylimidazolinium Chloride. 2. Its Application to the Construction of Heterocycles through Dehydration Reaction. The Journal of Organic Chemistry, 64(19), 6989-6992. [Link]

-

Han, S.-Y., & Kim, Y.-A. (2004). Recent development of peptide coupling reagents in organic synthesis. Tetrahedron, 60(11), 2447-2467. [Link]

-

Organic Syntheses. (1999). 2-CHLORO-1,3-DIMETHYLIMIDAZOLINIUM HEXAFLUOROPHOSPHATE. Organic Syntheses, 76, 178. [Link]

-

El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557-6602. [Link]

-

Carpino, L. A. (1993). 1-Hydroxy-7-azabenzotriazole. An efficient peptide coupling additive. Journal of the American Chemical Society, 115(10), 4397-4398. [Link]

- Kiso, Y. (n.d.). Medicinal Science Studies on the Basis of Peptide Chemistry. Kyoto Pharmaceutical University.

-

Isobe, T., & Ishikawa, T. (1999). 2-Chloro-1,3-dimethylimidazolinium Chloride. 1. A Powerful Dehydrating Equivalent to DCC. The Journal of Organic Chemistry, 64(19), 6984-6988. [Link]

-

Nowick, J. S. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine. [Link]

-

AAPPTEC. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. [Link]

- Amblard, M., et al. (2006). Methods and protocols of modern solid phase peptide synthesis. Molecular Biotechnology, 33(3), 239-254.

- Fields, G. B. (Ed.). (1997). Solid-Phase Peptide Synthesis. Academic Press.

-

Jaradat, D. S. (2018). Thirteen decades of peptide synthesis: key developments in solid phase peptide synthesis and amide bond formation utilized in peptide ligation. Amino Acids, 50(1), 39-68. [Link]

Sources

- 1. Racemization studies in peptide synthesis through the separation of protected epimeric peptides by reversed-phase high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. jpt.com [jpt.com]

- 5. Synthesis of sterically hindered peptide analogs using diphenyl phosphite as the coupling reagent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Thieme E-Books & E-Journals [thieme-connect.de]

- 9. Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

The Evolving Landscape of Peptide Synthesis: A Deep Dive into the Application of 2-Chloro-1,3-dimethylimidazolidinium tetrafluoroborate (CDMBI)

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of peptide synthesis, the quest for efficiency, purity, and the preservation of stereochemical integrity is paramount. The choice of coupling reagent is a critical determinant of success, particularly when navigating the challenges of sterically hindered amino acids and minimizing the persistent issue of racemization. This application note provides a comprehensive guide to the use of 2-Chloro-1,3-dimethylimidazolidinium tetrafluoroborate (CDMBI), an imidazolium-based coupling reagent that has carved a niche for itself in the synthetic chemist's toolkit. We will delve into its mechanism of action, provide detailed protocols for its application in solid-phase peptide synthesis (SPPS), offer a comparative analysis against other common coupling reagents, and address potential troubleshooting scenarios.

Introduction: The Critical Role of Coupling Reagents in Peptide Synthesis

The formation of the amide bond, the very backbone of peptides, is a condensation reaction that requires the activation of a carboxylic acid group to facilitate its reaction with an amino group. Coupling reagents are the catalysts of this crucial step, and their evolution has been a driving force in the advancement of peptide science. From the early use of carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) to the development of highly efficient uronium and phosphonium salts such as HATU and PyBOP, each new class of reagent has sought to improve reaction kinetics, reduce side reactions, and expand the scope of accessible peptide sequences.

CDMBI, also known by synonyms such as CIB, emerges from the family of imidazolium salts as a potent condensation reagent.[1] Its utility is particularly pronounced in the coupling of sterically demanding amino acids and in minimizing the loss of chiral purity, a factor of utmost importance in the synthesis of biologically active peptides.[1]

Mechanism of Action: The Imidazolium Advantage

The efficacy of CDMBI lies in its ability to efficiently activate the carboxylic acid of an incoming Fmoc-protected amino acid. The proposed mechanism involves the formation of a highly reactive acyloxy-formamidinium intermediate.

The reaction commences with the nucleophilic attack of the carboxylate anion of the N-protected amino acid on the electrophilic carbon of the CDMBI cation. This results in the displacement of the chloride ion and the formation of a highly reactive O-acyl-isourea-like intermediate. This activated ester is then susceptible to nucleophilic attack by the free amine of the resin-bound peptide, leading to the formation of the desired peptide bond and the release of a urea byproduct.

Caption: Proposed mechanism of peptide bond formation using CDMBI.

Comparative Analysis: CDMBI in the Context of Modern Coupling Reagents

The selection of a coupling reagent is often a balance of reactivity, cost, and the specific challenges posed by the peptide sequence. While CDMBI offers distinct advantages, it is essential to understand its performance in relation to other commonly used reagents.

| Coupling Reagent | Class | Key Advantages | Potential Limitations |

| CDMBI/CIP | Imidazolium Salt | Excellent for sterically hindered amino acids, low racemization.[1][2] | May require an additive like HOAt for optimal efficiency in some cases.[2] |

| HATU | Uronium/Aminium Salt | High coupling efficiency, fast reaction times, low racemization.[3][4] | Higher cost, potential for guanidinylation side reaction.[5][6] |

| HBTU | Uronium/Aminium Salt | Good coupling efficiency, widely used.[3][7] | Generally less reactive than HATU, higher risk of racemization compared to HATU.[3] |

| DIC | Carbodiimide | Cost-effective, soluble urea byproduct. | Slower reaction rates, often requires additives (e.g., HOBt, Oxyma) to suppress racemization.[8] |

Experimental Protocols: Application of CDMBI in Fmoc-Based Solid-Phase Peptide Synthesis

The following protocol outlines a general procedure for the use of CDMBI in a manual Fmoc-based solid-phase peptide synthesis workflow. It is recommended to optimize the conditions for each specific coupling.

Materials

-

Fmoc-protected amino acids

-

2-Chloro-1,3-dimethylimidazolidinium tetrafluoroborate (CDMBI)

-

1-Hydroxy-7-azabenzotriazole (HOAt) (optional, but recommended for difficult couplings)

-

N,N-Diisopropylethylamine (DIPEA)

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

-

Dichloromethane (DCM), peptide synthesis grade

-

Piperidine, 20% in DMF (for Fmoc deprotection)

-

Appropriate solid support (e.g., Rink Amide resin)

-

Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O)

Workflow Overview

Caption: General workflow for Fmoc-based solid-phase peptide synthesis.

Step-by-Step Protocol for a Coupling Cycle

This protocol assumes a 0.1 mmol scale synthesis.

-

Fmoc Deprotection:

-

Treat the resin with 20% piperidine in DMF for 3 minutes.

-

Drain the solution.

-

Treat the resin again with 20% piperidine in DMF for 10 minutes.

-

Wash the resin thoroughly with DMF (5 x 1 min) and DCM (3 x 1 min).

-

-

Amino Acid Activation and Coupling:

-

In a separate vial, dissolve the Fmoc-amino acid (0.4 mmol, 4 eq.) and, if used, HOAt (0.4 mmol, 4 eq.) in DMF.

-

Add CDMBI (0.4 mmol, 4 eq.) to the amino acid solution.

-

Add DIPEA (0.8 mmol, 8 eq.) and briefly vortex the mixture.

-

Immediately add the activation mixture to the deprotected resin.

-

Agitate the reaction vessel for 1-2 hours at room temperature.

-

-

Monitoring the Coupling:

-

Perform a Kaiser test to check for the presence of free primary amines. A negative result (yellow beads) indicates a complete reaction.

-

-

Washing:

-

After a complete coupling, wash the resin with DMF (5 x 1 min) and DCM (3 x 1 min).

-

-

Capping (Optional):

-

If the coupling is incomplete, a second coupling can be performed. Alternatively, unreacted amines can be capped using a solution of acetic anhydride and DIPEA in DMF to prevent the formation of deletion sequences.

-

Repeat the deprotection and coupling cycles for each amino acid in the sequence.

Cleavage and Deprotection

-

After the final Fmoc deprotection and washing, dry the resin under vacuum.

-

Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O) for 2-3 hours at room temperature.

-

Filter the resin and collect the filtrate.

-

Precipitate the crude peptide by adding cold diethyl ether.

-

Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether two more times.

-

Dry the crude peptide under vacuum.

Troubleshooting

| Problem | Possible Cause(s) | Suggested Solution(s) |

| Incomplete Coupling (Positive Kaiser Test) | Sterically hindered coupling; Aggregation of the growing peptide chain; Insufficient activation time or reagent equivalents. | Double couple the amino acid; Increase coupling time; Add HOAt to the activation mixture[2]; Use a solvent mixture known to disrupt aggregation (e.g., DMF/NMP). |

| Racemization | Prolonged activation time before adding to the resin; Use of a strong, non-hindered base. | Minimize pre-activation time; Use a hindered base like DIPEA; Ensure the reaction temperature does not exceed room temperature. |

| Formation of Deletion Sequences | Incomplete coupling followed by capping failure or proceeding with the next cycle. | Ensure complete coupling using the Kaiser test; If capping, ensure the capping reaction goes to completion. |

| Guanidinylation of N-terminus | A known side reaction with some uronium/aminium reagents, though less common with imidazolium salts. | Ensure stoichiometric or slight excess of the carboxylic acid component relative to the coupling reagent. |

| Aspartimide Formation | Base-catalyzed cyclization of aspartic acid residues, particularly in Asp-Gly or Asp-Ser sequences. | Use of additives like HOBt in the deprotection step can help suppress this side reaction.[5] |

Conclusion

2-Chloro-1,3-dimethylimidazolidinium tetrafluoroborate (CDMBI) represents a valuable tool in the arsenal of peptide chemists. Its demonstrated efficacy in promoting the coupling of challenging amino acids while maintaining chiral integrity makes it a compelling choice for the synthesis of complex peptides.[1][2] By understanding its mechanism of action and adhering to optimized protocols, researchers can leverage the unique advantages of this imidazolium-based reagent to achieve their synthetic goals with greater efficiency and purity. As with any synthetic methodology, careful optimization and monitoring are key to success.

References

- Exploring 2-Chloro-1,3-Dimethylimidazolidinium Tetrafluoroborate: A Key Condens

-

Racemization Studies in Peptide Synthesis Through the Separation of Protected Epimeric Peptides by Reversed-Phase High Performance Liquid Chromatography. Int J Pept Protein Res. 1992 Mar;39(3):229-36. (URL: [Link])

-

Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group. Nat Commun. 2023 Sep 1;14(1):5161. (URL: [Link])

-

CIP Peptide Coupling Mechanism. YouTube. (URL: [Link])

- Side reaction prevention in the synthesis of cyclic peptides. Benchchem. (URL: Not available)

-

Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. Int J Pept Res Ther. 2014;20:53–69. (URL: [Link])

-

Improving the Fmoc Solid Phase Synthesis of the Cyclic Hexapeptide Complement C5a Antagonist, PMX205. Protein Pept Lett. 2013;20(6):669-74. (URL: [Link])

-

Ynamides as Racemization-Free Coupling Reagents for Amide and Peptide Synthesis. J. Am. Chem. Soc. 2016, 138, 40, 13135–13138. (URL: [Link])

- Side reactions in peptide synthesis: An overview. Bibliomed. (URL: Not available)

- Aggregation, Racemization and Side Reactions in Peptide Synthesis. Aapptec. (URL: Not available)

-

Side reactions in peptide synthesis: An overview. ResearchGate. (URL: [Link])

- Recent development of peptide coupling reagents in organic synthesis. (URL: Not available)

-

Side reactions in solid-phase peptide synthesis and their applications. J Pept Res. 2003 May;61(5):247-55. (URL: [Link])

- A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis. (URL: Not available)

-

2-Chloro-1,3-dimethylimidazolinium Chloride. 2. Its Application to the Construction of Heterocycles through Dehydration Reaction. J. Org. Chem. 1999, 64, 19, 6989–6992. (URL: [Link])

- HATU vs. HBTU: A Comparative Guide to Peptide Coupling Efficiency. Benchchem. (URL: Not available)

-

Aromatic Cation Activation: Nucleophilic Substitution of Alcohols and Carboxylic Acids. Org. Lett. 2014, 16, 6, 1720–1723. (URL: [Link])

- 7.

-

Practical Considerations for the Formation of Acyl Imidazolides from Carboxylic Acids and N,N'-Carbonyldiimidazole: The Role of Acid Catalysis. ResearchGate. (URL: [Link])

-

Peptide Coupling Reagents, More than a Letter Soup. Chem. Rev. 2011, 111, 11, 6557–6602. (URL: [Link])

- 2-Chloro-1,3-dimethylimidazolidinium tetrafluoroborate ≥95.

-

Flow-Based Fmoc-SPPS Preparation and SAR Study of Cathelicidin-PY Reveals Selective Antimicrobial Activity. Molecules. 2023 Feb; 28(4): 1888. (URL: [Link])

- The Role of HOBt and HBTU in Peptide Coupling Reactions. (URL: Not available)

-

Catalytic N-methyl amidation of carboxylic acids under cooperative conditions. Commun Chem. 2021; 4: 10. (URL: [Link])

- A Head-to-Head Battle of Coupling Reagents: HATU vs. HBTU in Peptide Synthesis. Benchchem. (URL: Not available)

- Coupling Reagents. Aapptec. (URL: Not available)

-

2-Azido-1,3-dimethylimidazolinium Salts: Efficient Diazo-Transfer Reagents for 1,3-Dicarbonyl Compounds. ResearchGate. (URL: [Link])

-

SPPS: peptide failure to elongate? ResearchGate. (URL: [Link])

-

SPPS Reagents Explained: A Complete Guide. CEM Corporation. (URL: [Link])

-

2-Azido-1,3-dimethylimidazolinium Salts: Efficient Diazo-Transfer Reagents for 1,3-Dicarbonyl Compounds. Organic Chemistry Portal. (URL: [Link])

-

21.3 Reactions of Carboxylic Acids. OpenStax. (URL: [Link])

-

Solid Phase Peptide Synthesis Help. Reddit. (URL: [Link])

-

Ligand-controlled divergent dehydrogenative reactions of carboxylic acids via C–H activation. Science. 2020 Jun 12; 368(6496): 1228–1233. (URL: [Link])

Sources

- 1. innospk.com [innospk.com]

- 2. scholle.oc.uni-kiel.de [scholle.oc.uni-kiel.de]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. peptide.com [peptide.com]

- 6. 肽偶联剂选择指南 [sigmaaldrich.com]

- 7. The Role of HOBt and HBTU in Peptide Coupling Reactions - Creative Peptides [creative-peptides.com]

- 8. bachem.com [bachem.com]

Application Notes & Protocols: Amide Bond Formation with 2-Chloro-1,3-dimethylimidazolidinium tetrafluoroborate (DMC)

Introduction: A Modern Solution for Amide Coupling

The formation of the amide bond is a cornerstone reaction in organic synthesis, central to the construction of peptides, pharmaceuticals, and advanced materials.[1][2][3] While classic reagents like dicyclohexylcarbodiimide (DCC) have been workhorses in the field, they present challenges, including the formation of insoluble byproducts and the potential for racemization.[4][5]

2-Chloro-1,3-dimethylimidazolidinium tetrafluoroborate (DMC), also known by the synonym CIB, has emerged as a powerful and versatile coupling reagent that overcomes many of these limitations.[6] It is an off-white, crystalline solid, valued for its high efficiency in facilitating amide and ester bond formation, particularly in challenging cases involving sterically hindered amino acids where it minimizes racemization.[6][7] DMC functions as a potent dehydrating agent, effectively activating carboxylic acids for nucleophilic attack by amines under mild, nearly neutral conditions.[4][8] Its primary advantage lies in the formation of a water-soluble urea byproduct, 1,3-dimethyl-2-imidazolidinone (DMI), which simplifies product purification significantly compared to DCC.[4]

This guide provides an in-depth look at the mechanism, experimental parameters, and detailed protocols for leveraging DMC in modern synthesis.

Mechanism of Action: Efficient Carboxylic Acid Activation

The efficacy of DMC lies in its ability to convert the hydroxyl group of a carboxylic acid into an excellent leaving group. The reaction proceeds through a highly reactive O-acylisouronium intermediate.

The proposed mechanism is as follows:

-

Activation: The carboxylate, typically generated in situ by a non-nucleophilic base, attacks the electrophilic carbon of the DMC salt.

-

Intermediate Formation: This attack displaces the chloride ion, forming a highly reactive O-acylisouronium intermediate. This intermediate is primed for nucleophilic attack.

-

Nucleophilic Attack: The amine nucleophile attacks the carbonyl carbon of the activated ester intermediate.

-

Amide Formation & Byproduct Release: A tetrahedral intermediate is formed, which then collapses to yield the desired amide bond and the stable, water-soluble urea byproduct, 1,3-dimethyl-2-imidazolidinone (DMI).

Caption: Proposed mechanism for DMC-mediated amide bond formation.

Key Experimental Parameters

Optimizing the following parameters is crucial for achieving high yields and purity.

-

Stoichiometry: A slight excess (1.1 to 1.2 equivalents) of DMC relative to the limiting reactant (typically the carboxylic acid) is recommended to ensure complete activation.

-

Base: A non-nucleophilic tertiary amine, such as triethylamine (NEt₃) or N,N-diisopropylethylamine (DIPEA), is essential. Typically, 2.0-2.5 equivalents are used: one equivalent to deprotonate the carboxylic acid and another to scavenge the proton released during amide formation.

-

Solvent: Anhydrous aprotic solvents are required due to the moisture sensitivity of DMC.[7] Acetonitrile is an excellent choice as DMC is readily soluble in it.[7][9] Dichloromethane (DCM) and 1,4-dioxane are also suitable alternatives.[10]

-

Temperature: Most reactions proceed efficiently at ambient temperature (20-25 °C). For particularly challenging couplings, such as those with highly hindered substrates, gentle heating may be beneficial, but this should be monitored to avoid potential side reactions.

-

Order of Addition: To minimize side reactions, the carboxylic acid and base are typically mixed in the solvent first, followed by the addition of DMC to pre-form the activated intermediate. The amine is then added to the reaction mixture. This sequence prevents the amine from reacting directly with the coupling reagent.

Detailed Experimental Protocol: General Procedure

This protocol provides a general method for the coupling of a carboxylic acid and a primary or secondary amine.

Materials:

-

Carboxylic Acid

-

Amine

-

2-Chloro-1,3-dimethylimidazolidinium tetrafluoroborate (DMC, CIB)

-

N,N-Diisopropylethylamine (DIPEA) or Triethylamine (NEt₃)

-

Anhydrous Acetonitrile (or DCM)

-

Magnetic stirrer and stir bar

-

Inert atmosphere setup (e.g., nitrogen or argon balloon)

-

Standard glassware (round-bottom flask, syringes)

Procedure:

-

Preparation: To a dry round-bottom flask under an inert atmosphere, add the carboxylic acid (1.0 eq).

-

Dissolution: Add anhydrous acetonitrile (to make a ~0.1 to 0.5 M solution) and stir until the acid is fully dissolved.

-

Base Addition: Add the base (e.g., DIPEA, 2.2 eq) to the solution and stir for 5 minutes.

-

Activation: Add the DMC (1.1 eq) portion-wise to the stirred solution at room temperature. A slight exotherm may be observed. Allow the mixture to stir for 15-30 minutes to ensure complete activation.

-

Amine Addition: Add the amine (1.05 eq) dropwise to the reaction mixture.

-

Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the limiting starting material is consumed (typically 2-12 hours).

-

Workup: a. Quench the reaction by adding saturated aqueous sodium bicarbonate solution. b. If the product is not water-soluble, extract the aqueous layer with an organic solvent (e.g., ethyl acetate or DCM). c. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel to yield the pure amide.

Data Presentation: Typical Reaction Conditions

The following table summarizes representative conditions for DMC-mediated couplings. Yields are illustrative and depend on the specific substrates and purification.

| Entry | Carboxylic Acid | Amine | Base (eq) | Solvent | Temp (°C) | Time (h) | Typical Yield (%) |

| 1 | Benzoic Acid | Benzylamine | DIPEA (2.2) | CH₃CN | 25 | 4 | >90% |

| 2 | Phenylacetic Acid | Morpholine | NEt₃ (2.2) | DCM | 25 | 3 | >95% |

| 3 | Boc-L-Alanine | Glycine Methyl Ester HCl | DIPEA (3.2) | CH₃CN | 25 | 6 | ~85-90% |

| 4 | α,α-Dimethyl-phenylacetic Acid[7] | L-Proline tert-butyl ester | DIPEA (2.2) | DCM | 25 | 12 | ~80-85% |

| 5 | 4-Nitrobenzoic Acid | Aniline (electron-deficient) | DIPEA (2.2) | CH₃CN | 40 | 18 | ~70-75% |

General Workflow

The overall process from setup to final product is outlined below.

Caption: Standard workflow for DMC-mediated amide synthesis.

Scope and Limitations

Scope:

-

DMC is highly effective for a wide range of primary and secondary aliphatic and aromatic amines.

-

It shows excellent performance with standard α-amino acids, and is particularly noted for its ability to couple sterically demanding substrates, such as α,α-disubstituted amino acids, with minimal racemization.[6][7]

-

It is compatible with many common protecting groups used in peptide synthesis (e.g., Boc, Fmoc, Cbz).

Limitations:

-

Moisture Sensitivity: The reagent is sensitive to moisture and must be handled under anhydrous conditions to maintain its reactivity.[7][11]